REACTION_CXSMILES
|
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([OH:11])[CH2:3][CH2:2]1.[I:12]I>C(Cl)Cl>[I:12][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[O:1][CH2:2][CH2:3][CH:4]2[OH:11]
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
O1CCC(C2=CC=CC=C12)O
|
Name
|
|
Quantity
|
34.8 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 48 h. the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at rt
|
Type
|
FILTRATION
|
Details
|
was filtered through a plug of silica gel
|
Type
|
WASH
|
Details
|
the plug washed plug with 30% EtOAc/Hexanes
|
Type
|
WASH
|
Details
|
The filtrate was washed with 15% Na2S2O3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over Na2CO3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2C(CCOC2=CC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |